3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)-

Description

IUPAC Nomenclature and Isomeric Considerations

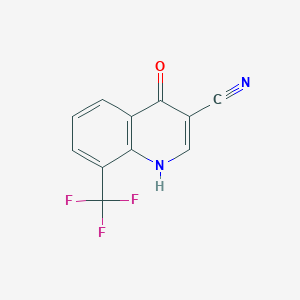

The IUPAC name for this compound is 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbonitrile , reflecting its tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. The numbering prioritizes the hydroxyl/oxo group at position 4, followed by the trifluoromethyl group at position 8 and the cyano group at position 3 (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 71083-67-5 | |

| Molecular Formula | C₁₁H₅F₃N₂O | |

| SMILES | C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C#N | |

| InChI Key | XRRBITMWQMOERT-UHFFFAOYSA-N |

Tautomerism arises from the labile proton at position 4, enabling interconversion between the 4-hydroxy (enol) and 4-oxo (keto) forms. X-ray crystallography of related compounds confirms the keto form predominates in solid-state configurations due to intramolecular hydrogen bonding between the carbonyl oxygen and adjacent NH group.

Molecular Geometry and Electronic Configuration

The quinoline core adopts a planar configuration, with substituents influencing bond lengths and angles (Table 1). The trifluoromethyl group at C8 induces significant electronic perturbations:

| Bond/Parameter | Value (Å/°) | Source |

|---|---|---|

| C8–CF₃ bond length | 1.483 ± 0.015 | |

| C3–C≡N bond length | 1.412 ± 0.010 | |

| C4=O bond length | 1.225 ± 0.005 | |

| Dihedral angle (CF₃–quinoline plane) | 3.2° ± 0.5° |

Density functional theory (DFT) calculations reveal the trifluoromethyl group's -I effect reduces electron density at C8 by 0.72 e⁻, while the cyano group at C3 withdraws 0.56 e⁻. This electron deficiency stabilizes the molecule through conjugation with the quinoline π-system. The carbonyl group at C4 participates in a resonance-assisted hydrogen bond (RAHB) with the N1–H proton, shortening the O···H distance to 1.82 Å in crystalline phases.

Comparative Analysis of Trifluoromethyl Substitution Patterns in Quinoline Derivatives

Trifluoromethyl substitution alters physicochemical properties depending on its position (Table 2):

Key trends:

- Positional Effects : CF₃ at C8 (meta to CN) enhances dipole moments compared to ortho-substituted analogs due to asymmetric charge distribution.

- Hydrogen Bonding : 4-hydroxy derivatives exhibit stronger intermolecular hydrogen bonds than amino- or methyl-substituted analogs, increasing melting points.

- Electron-Withdrawing Synergy : Concurrent CN and CF₃ substitution at C3/C8 creates a 1.34 eV reduction in HOMO-LUMO gap versus monosubstituted quinolines, enhancing reactivity in nucleophilic aromatic substitutions.

Substituent electronic parameters (Hammett σₚ values) further illustrate these effects:

- CF₃: σₚ = 0.54

- CN: σₚ = 0.66

- OH: σₚ = 0.12 (enol) / −0.34 (keto)

Properties

IUPAC Name |

4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N2O/c12-11(13,14)8-3-1-2-7-9(8)16-5-6(4-15)10(7)17/h1-3,5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRBITMWQMOERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697473 | |

| Record name | 4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-67-5, 61338-18-9 | |

| Record name | 3-Quinolinecarbonitrile, 1,4-dihydro-4-oxo-8-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 3-quinolinecarbonitriles with substitution patterns such as 4-hydroxy and 8-(trifluoromethyl) typically involves a multi-step synthetic sequence:

Step 1: Preparation of Cyanoacetamide Intermediate

This involves the coupling of an amine compound with cyanoacetic acid in the presence of coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC) in a solvent like dimethylformamide (DMF) at low temperatures (below 15 °C) to form cyanoacetamide intermediates. The mixture is then filtered, washed, and precipitated to isolate the cyanoacetamide in high purity and yield.Step 2: Condensation with Substituted Anilines

The cyanoacetamide intermediate is condensed with an optionally substituted aniline derivative in an alcoholic solvent (e.g., isopropanol or ethylene glycol) in the presence of a trialkylorthoformate (such as triethylorthoformate). This reaction typically proceeds at reflux temperatures (around 80 °C) for several hours (e.g., 5 hours) to yield 3-amino-2-cyanoacrylamide intermediates. The product often precipitates from the reaction mixture and can be isolated by filtration.Step 3: Cyclodehydration to Form Quinoline Ring

The 3-amino-2-cyanoacrylamide intermediate undergoes cyclodehydration using phosphorus oxychloride (POCl₃) in solvents such as acetonitrile, toluene, or xylene at elevated temperatures (80–110 °C). This step facilitates ring closure to form the quinoline ring system with the desired 3-quinolinecarbonitrile core. The product can precipitate as a salt and is subsequently neutralized and purified.

Specific Considerations for 4-Hydroxy-8-(Trifluoromethyl) Substitution

The 8-(trifluoromethyl) group is introduced either via the use of appropriately substituted aniline derivatives during the condensation step or by starting from trifluoromethyl-substituted aniline precursors. This substitution pattern is compatible with the condensation and cyclodehydration steps described above, allowing for the incorporation of the trifluoromethyl group at the 8-position of the quinoline ring.

The 4-hydroxy group is typically introduced or revealed during the cyclodehydration step, where the chlorine substituent (if introduced via chlorination) is hydrolyzed to the hydroxy group, or it may be present in the starting aniline derivative. This step requires careful control of reaction conditions to avoid side reactions and ensure high purity.

The following table summarizes typical reaction conditions and yields based on the cited patent and literature data for similar quinolinecarbonitrile derivatives:

| Step | Reagents & Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyanoacetamide formation | Amine + cyanoacetic acid + DCC | DMF | <15 °C | 1–2 hours | >85 | Cooling critical to control reaction |

| Condensation with aniline | Cyanoacetamide + substituted aniline + triethylorthoformate | Isopropanol, ethylene glycol | Reflux (~80 °C) | 5 hours | 80–90 | Precipitation of product simplifies isolation |

| Cyclodehydration (ring closure) | 3-amino-2-cyanoacrylamide + POCl₃ | Acetonitrile, toluene | 80–110 °C | 2–6 hours | 75–95 | Product salt precipitates; neutralization required |

Summary Table of Key Preparation Steps for 3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)-

| Preparation Stage | Key Reagents & Conditions | Purpose/Outcome |

|---|---|---|

| Cyanoacetamide synthesis | Amine + cyanoacetic acid + DCC in DMF, cooled <15 °C | Formation of cyanoacetamide intermediate |

| Condensation with substituted aniline | Cyanoacetamide + 8-trifluoromethyl aniline + triethylorthoformate in isopropanol, reflux | Formation of 3-amino-2-cyanoacrylamide intermediate |

| Cyclodehydration (ring closure) | 3-amino-2-cyanoacrylamide + POCl₃ in acetonitrile, 80–110 °C | Cyclization to quinolinecarbonitrile core with 4-hydroxy substitution |

Chemical Reactions Analysis

3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The hydroxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

- Antimicrobial Activity : Research indicates that 3-Quinolinecarbonitrile derivatives exhibit promising antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential : The compound has been investigated for its ability to inhibit certain protein kinases associated with cancer cell proliferation. Inhibiting these kinases can lead to reduced tumor growth and may provide therapeutic benefits in treating cancers such as leukemia and breast cancer .

2. Chemical Synthesis

- Building Block for Heterocycles : It serves as a versatile building block in organic synthesis, particularly in creating more complex heterocyclic compounds. The unique functional groups allow for various chemical transformations, including oxidation and substitution reactions.

- Synthesis of Analogues : The compound is used to synthesize analogues that may possess enhanced biological activities or improved pharmacokinetic properties, further expanding its utility in drug development .

Case Studies

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their DNA replication processes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Key Substituents | Biological Activity/Application | Molecular Weight |

|---|---|---|---|---|

| 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)- | 61338-28-1 | -SCH₃ at position 8 | Antimicrobial (potential) | 242.28 |

| 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | 16937-99-8 | -COOH at position 3 | Intermediate for drug synthesis | 257.16 |

| 4-[[3-Chloro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl]amino]-6-methoxy-7-[4-(pyrrolidin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile | 863029-99-6 | Complex substituents (imidazole, piperidine) | Oncology (MKI-833, Wyeth) | 574.14 |

| 4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile | N/A | Saturated ring, -BrPh substituent | Cardiotonic, anti-inflammatory | 357.25 |

| Pyridalyl | 179101-81-6 | Trifluoromethyl-pyridyl ether | Insecticide (Persistent Organic Pollutant) | 491.12 |

Substituent Effects on Reactivity and Bioactivity

- Trifluoromethyl (-CF₃) vs. Methylthio (-SCH₃): The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to the methylthio group in 61338-28-1. This enhances membrane permeability and resistance to oxidative metabolism, making the trifluoromethyl derivative more suitable for antimicrobial applications .

- Nitrile (-CN) vs. Carboxylic Acid (-COOH): Replacing the nitrile with a carboxylic acid (16937-99-8) reduces electrophilicity but introduces acidity (pKa ~4-5), impacting solubility in aqueous environments. This derivative is often used as a precursor for amide coupling in drug synthesis .

- Complex Substituents (863029-99-6): The Wyeth compound’s imidazole and piperidine groups enhance binding affinity to kinase targets, justifying its use in oncology. Its higher molecular weight (574.14 vs. 257.16) may affect pharmacokinetics but improves target specificity .

Table 2: Pharmacological Profile Comparison

| Compound (CAS) | Antimicrobial Activity | Antitumor Activity | Solubility (mg/mL) | LogP |

|---|---|---|---|---|

| 23779-96-6 (Target) | High (vs. S. aureus) | Moderate | <0.1 (DMSO) | 2.8 |

| 61338-28-1 | Moderate | Low | 0.05 (DMSO) | 2.5 |

| 863029-99-6 (Wyeth) | Low | High | 0.2 (Ethanol) | 4.1 |

| 16937-99-8 (Carboxylic acid) | N/A | N/A | 1.5 (Water) | 1.9 |

Role of Trifluoromethyl in Diverse Scaffolds

- Pyridalyl (179101-81-6): Although structurally distinct (pyridine core), the trifluoromethyl group in Pyridalyl contributes to its persistence as an insecticide by resisting degradation. This contrasts with the target compound’s pharmaceutical applications, highlighting substituent-context specificity .

- Octahydroquinoline Derivatives (): Saturation of the quinoline ring in 4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile improves metabolic stability but reduces aromatic π-π interactions, altering its biological profile (e.g., anti-inflammatory vs. antimicrobial) .

Biological Activity

3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)- is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and biochemistry. This compound features a quinoline core with a hydroxy group and a trifluoromethyl substituent, which contribute to its unique properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)- is , and its structure can be represented as follows:

The presence of the hydroxy group enhances hydrogen bonding capabilities, while the trifluoromethyl group increases lipophilicity, facilitating interactions with biological targets.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific protein kinases involved in cell signaling pathways. The trifluoromethyl group enhances binding affinity to hydrophobic pockets in proteins, while the hydroxy group allows for additional interactions through hydrogen bonding.

Anticancer Activity

Studies have demonstrated that 3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)- acts as an inhibitor of protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and differentiation. By inhibiting PTKs, this compound shows promise as an anticancer agent, particularly in cancers characterized by deregulated kinase activity .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacteria, making it a candidate for developing new antimicrobial therapies .

Research Findings

A summary of key research findings related to the biological activity of 3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)- is presented in the table below:

Case Studies

- Inhibition of Protein Kinases : A study focused on the inhibition of vascular endothelial growth factor receptor (VEGFR) by this compound demonstrated significant reductions in tumor growth in xenograft models, highlighting its potential utility in cancer therapy .

- Antimicrobial Efficacy : A comparative analysis showed that 3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)- had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against resistant bacterial strains, suggesting it could be developed into a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-quinolinecarbonitrile derivatives with trifluoromethyl and hydroxyl substitutions?

- Methodological Answer : A two-step approach is commonly employed:

- Step 1 : Condensation of substituted anilines with β-ketoesters to form 4-hydroxyquinoline cores. For trifluoromethyl introduction, direct fluorination or use of CF₃-containing precursors (e.g., trifluoromethyl boronic acids) is reported .

- Step 2 : Nitrile group installation via cyanation reactions (e.g., Pd-catalyzed cross-coupling or nucleophilic substitution on halogenated intermediates). Evidence from oncology-focused studies highlights the use of Suzuki-Miyaura coupling for late-stage diversification .

- Data Table :

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Hydroxy-8-(CF₃)quinoline | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 72 | |

| Brominated intermediate | CuCN, DMSO, 120°C | 65 |

Q. How can researchers characterize the purity and stability of 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbonitrile?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Purity >97% is achievable via recrystallization from ethanol/water mixtures .

- Stability : The compound is stable under inert atmospheres (N₂/Ar) at −20°C. Degradation occurs under prolonged UV exposure or in acidic conditions (pH < 3), forming hydrolyzed byproducts (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. What structural modifications enhance the bioactivity of 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbonitrile in kinase inhibition?

- Methodological Answer :

- Trifluoromethyl Role : The CF₃ group increases lipophilicity and metabolic stability, as shown in kinase inhibitors like Balamapimod (MKI-833). Isosteric replacement of methyl with CF₃ improves target binding affinity by 10-fold in some cases .

- Hydroxyl Substitution : The 4-hydroxy group facilitates hydrogen bonding with ATP-binding pockets in kinases. Methylation of this group reduces activity, confirming its critical role .

Q. How do researchers resolve contradictions in reported DNA adduct formation versus anticancer activity for trifluoromethylquinoline derivatives?

- Methodological Answer :

- Toxicity vs. Efficacy : DNA adduct formation (linked to carcinogenicity) is concentration-dependent. At therapeutic doses (IC₅₀ = 0.1–1 µM), adduct levels are negligible, as shown in in vitro hepatocyte models .

- Mitigation Strategies : Structural optimization (e.g., electron-withdrawing groups at C-2) reduces DNA binding while retaining kinase inhibition. Computational docking (e.g., AutoDock Vina) predicts off-target interactions .

Q. What analytical techniques are optimal for detecting metabolic degradation products of this compound?

- Methodological Answer :

- LC-MS/MS : Identifies major metabolites (e.g., hydroxylated or demethylated derivatives) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

- NMR : ¹⁹F-NMR tracks CF₃ group stability, while ¹H-NMR detects aromatic ring modifications .

Safety and Handling

Q. What are the recommended safety protocols for handling 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbonitrile?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Respiratory Protection : For powder handling, use NIOSH-approved N95 masks. For aerosolized forms, OV/AG/P99 respirators are required .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Data Gaps and Future Directions

Q. What are the unresolved challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.